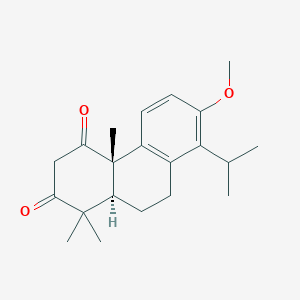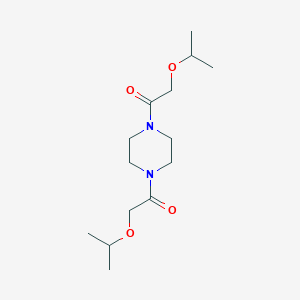
1,4-Bis(isopropoxyacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(isopropoxyacetyl)piperazine, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various applications. In
Mechanism Of Action
The mechanism of action of 1,4-Bis(isopropoxyacetyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms may contribute to its potential as an anticancer agent.
Biochemical And Physiological Effects
1,4-Bis(isopropoxyacetyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Advantages And Limitations For Lab Experiments
One advantage of using 1,4-Bis(isopropoxyacetyl)piperazine in lab experiments is its high purity and yield. Additionally, its potential as an anticancer agent and antibiotic makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Future Directions
There are several future directions for further research on 1,4-Bis(isopropoxyacetyl)piperazine. One direction is to further study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as an antibiotic. Finally, research on the toxicity and safety of 1,4-Bis(isopropoxyacetyl)piperazine is needed to determine its potential for clinical use.
Conclusion:
In conclusion, 1,4-Bis(isopropoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes. 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent and antibiotic, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine and its potential for clinical use.
Synthesis Methods
The synthesis of 1,4-Bis(isopropoxyacetyl)piperazine involves the reaction of piperazine with isopropyl chloroformate and acetic anhydride. The resulting product is purified through recrystallization, yielding a white crystalline powder. This method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes.
Scientific Research Applications
1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
CAS RN |
17229-59-3 |
|---|---|
Product Name |
1,4-Bis(isopropoxyacetyl)piperazine |
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
BTLCBGDIKOJAQS-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
synonyms |
1,4-Bis(isopropoxyacetyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



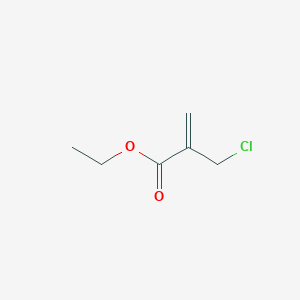


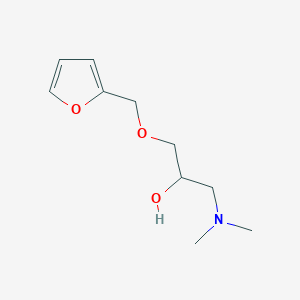
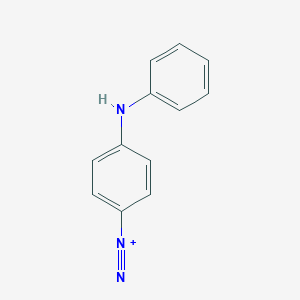
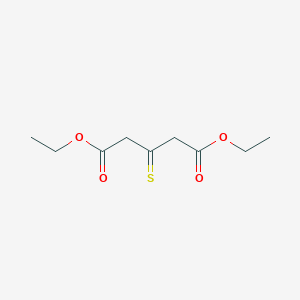
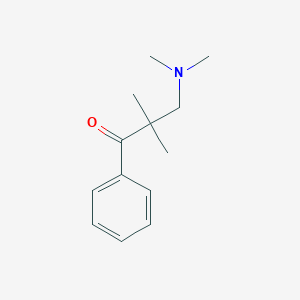
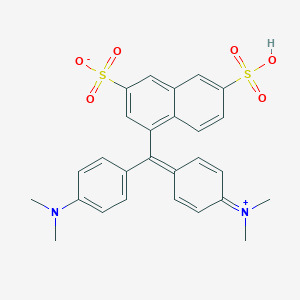
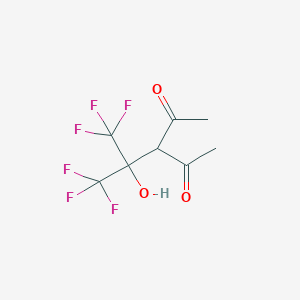
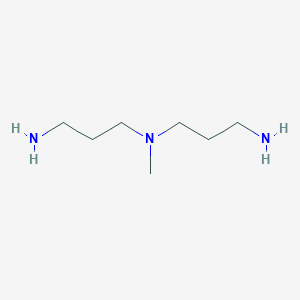
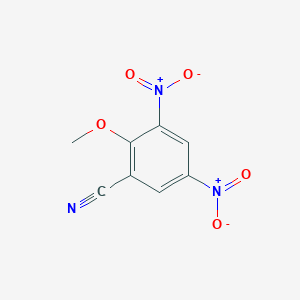
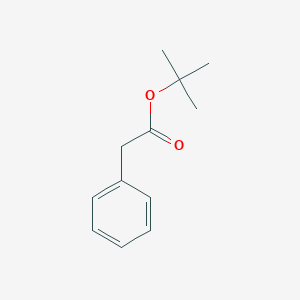
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
